REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]=[C:7]([CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[O:6][N:5]=1)([CH3:3])[CH3:2].O.NN>C(O)C>[CH:1]([C:4]1[N:8]=[C:7]([CH2:9][NH2:10])[O:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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79 g
|
Type
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reactant
|
Smiles
|
C(C)(C)C1=NOC(=N1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
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DISSOLUTION
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Details
|
After the precipitate was completely dissolved
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was redistilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
collecting the fraction boiling at 62-65° C./0.02 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NOC(=N1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |